2-Di(propan-2-yl)phosphanylacetonitrile
Description
2-Di(propan-2-yl)phosphanylacetonitrile (IUPAC name: (propan-2-yl)₂P-CH₂CN) is an organophosphorus compound featuring a phosphanyl group (PH₂⁻) substituted with two isopropyl groups and linked to an acetonitrile moiety. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry and catalysis.
Applications may include its use as a ligand in transition-metal catalysis or as a precursor for functionalized phosphorus-containing materials .
Properties
CAS No. |
58309-93-6 |
|---|---|
Molecular Formula |
C8H16NP |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-di(propan-2-yl)phosphanylacetonitrile |
InChI |
InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 |
InChI Key |
ZWKAWXIWHBZLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CC#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-di(propan-2-yl)phosphanylacetonitrile, we compare it structurally and functionally with three related organophosphorus compounds (Table 1).
Table 1: Comparative Analysis of Phosphorus-Containing Compounds
Key Comparisons
Steric Effects: The diisopropyl groups in this compound introduce significant steric bulk, comparable to triisopropylphosphine. This bulk can stabilize metal centers in catalysis by preventing unwanted side reactions . In contrast, 4-isopropenylphenol (a BPA degradation product ) lacks steric hindrance, making it more reactive in electrophilic substitution reactions.
Electronic Properties :
- The nitrile group in this compound withdraws electron density, contrasting with the electron-donating nature of triisopropylphosphine. This difference influences their roles in catalysis: the former may activate metal centers for electrophilic attacks, while the latter enhances nucleophilicity .
- Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate contains a polar phosphonamidoate group, leading to higher solubility in polar solvents compared to the hydrophobic this compound .
Reactivity and Stability: Phosphonamidoates (e.g., the compound in ) are prone to hydrolysis due to the P–N bond, whereas this compound’s P–C bonds offer greater stability under aqueous conditions . 4-Isopropenylphenol, as a BPA degradation intermediate , undergoes rapid oxidation to quinones, unlike the phosphorus compounds, which are more thermally stable.
Applications: this compound’s combination of steric bulk and electron-withdrawing groups makes it suitable for asymmetric catalysis. Triisopropylphosphine is widely used as a reducing agent in nanoparticle synthesis, a role less feasible for nitrile-containing analogs due to competing coordination .
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